N-cyclopropyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a methoxybenzyl thioether, and a dihydropyrimidinone core, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dihydropyrimidinone core, introduction of the methoxybenzyl thioether, and cyclopropylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxybenzyl thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The dihydropyrimidinone core can be reduced to form tetrahydropyrimidinones.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydropyrimidinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxybenzyl)cyclopropanamine
- N-Cyclopropyl-4-methylbenzenesulfonamide
- N-Cyclopropyl-4-aminobenzylamine
Uniqueness
N-cyclopropyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group and the methoxybenzyl thioether differentiates it from other similar compounds, potentially leading to unique applications and properties.
Properties
IUPAC Name |
N-cyclopropyl-2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-14-4-2-3-11(7-14)10-24-17-19-13(9-16(22)20-17)8-15(21)18-12-5-6-12/h2-4,7,9,12H,5-6,8,10H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMDZZVJBPRPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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